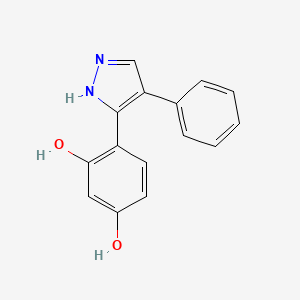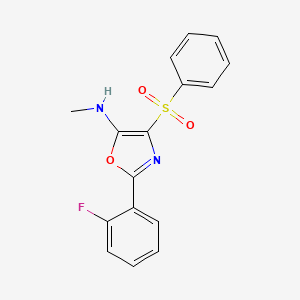
2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential applications in various scientific fields. Its unique molecular structure combines a methoxybenzamide core with a sulfonamide and triazole moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide typically involves a multi-step process. The key steps generally include:
Formation of 1-(thiophen-3-yl)-1H-1,2,3-triazole: : This can be achieved through the Huisgen cycloaddition reaction of azides and alkynes.
Sulfamoylation: : The triazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with 2-methoxy-5-aminobenzamide: : Finally, the sulfonamide-triazole intermediate is coupled with 2-methoxy-5-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI/HOBt or similar agents.
Industrial Production Methods
Industrial production would focus on optimizing yield and purity, utilizing large-scale synthesis reactors and automation. Key considerations include reaction temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality end products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form corresponding quinone derivatives.
Reduction: : Sulfonamide groups can be reduced under specific conditions to amine derivatives.
Substitution: : The benzamide core is susceptible to electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic halogens or nucleophiles in the presence of catalysts such as aluminum chloride.
Major Products
Oxidized methoxy derivatives
Reduced sulfonamide derivatives
Substituted benzamide compounds
Applications De Recherche Scientifique
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide has versatile applications:
Chemistry: : Used as a precursor in complex molecule synthesis and functional group transformations.
Biology: : Explored for its potential in enzyme inhibition and protein binding studies.
Medicine: : Investigated for its pharmacological properties, including antibacterial, antifungal, or anticancer activities.
Industry: : Used in the development of advanced materials and as a key intermediate in agrochemical production.
Mécanisme D'action
The compound exerts its effects through multiple molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins that interact with the methoxy, sulfonamide, or triazole moieties.
Pathways Involved: : Disruption of enzymatic activity, inhibition of protein-protein interactions, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-nitrobenzamide: : Similar benzamide core but with nitro functionality.
5-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: : Shares the triazole and thiophene components.
N-(2-Methoxy-5-sulfamoylphenyl)acetamide: : Another sulfonamide derivative with a similar aromatic structure.
Uniqueness
The uniqueness of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide lies in its combination of functional groups which confer distinct reactivity patterns and biological activity profiles, making it a valuable compound for diverse scientific investigations and potential therapeutic applications.
Propriétés
IUPAC Name |
2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXRTIWUCLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)
![ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2503312.png)






![ethyl 4-(2-((4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

